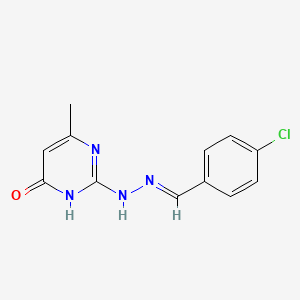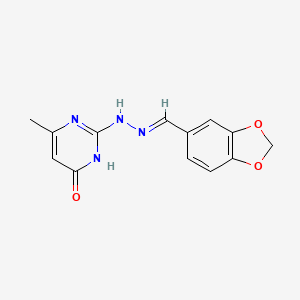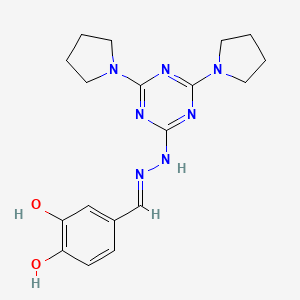![molecular formula C20H17N3O B3722752 (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile](/img/structure/B3722752.png)
(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile
Overview
Description
(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile is a complex organic compound featuring a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile typically involves the reaction of anthranilic acid derivatives with isocyanates or isothiocyanates, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of alkylated or arylated quinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine
Medically, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the modulation of biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4-one share a similar core structure but differ in their substituents.
Isoquinoline Derivatives: These compounds have a similar ring structure but differ in their nitrogen positioning.
Uniqueness
What sets (2E)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-13(2)15-9-7-14(8-10-15)11-16(12-21)19-22-18-6-4-3-5-17(18)20(24)23-19/h3-11,13H,1-2H3,(H,22,23,24)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUFBCFFOVFTPE-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-6-propyl-4(3H)-pyrimidinone](/img/structure/B3722676.png)
![2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B3722684.png)
![O-(4-{[(4-iodophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate](/img/structure/B3722699.png)
![4-Bromo-2-[(E)-[2-(pyridin-2-YL)hydrazin-1-ylidene]methyl]phenol](/img/structure/B3722706.png)
![6-methyl-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B3722714.png)
![3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B3722716.png)
![3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B3722720.png)



![5-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B3722757.png)
![3-[(2,3-dichlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3722776.png)

![2-[(4-methylphenyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B3722801.png)
